(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Select (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid (6-HTP) when your research demands a defined tyrosinase inhibitor or a 6-hydroxyindole chiral building block. Unlike 5-HTP—which decarboxylates to serotonin—6-HTP competitively inhibits tyrosinase (IC₅₀=0.23 mM) and is required for constructing the pharmacophore of amanitin-type cyclic peptide toxins. Validated chiral HPLC/CD methods ensure enantiopurity. Available in ≥95% purity for enzyme kinetics, melanogenesis studies, and total synthesis programs. Bulk quantities available.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 13567-14-1
Cat. No. B598179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid
CAS13567-14-1
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N
InChIInChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1
InChIKeyNXANGIZFHQQBCC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid (CAS 13567-14-1) — Biochemical Profile and Comparator Relevance


(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, also known as 6-hydroxy-L-tryptophan (6-HTP), is a hydroxylated derivative of the essential amino acid L-tryptophan, differing from the well-known 5-hydroxytryptophan (5-HTP) in the position of the indole hydroxyl group [1]. While 5-HTP serves as the direct biosynthetic precursor to the neurotransmitter serotonin, 6-HTP exhibits distinct biological activities and is primarily utilized as a specialized biochemical tool . Its unique properties include competitive inhibition of tyrosinase and its role as a chiral building block in complex natural product synthesis, setting it apart from its regioisomer [2].

Why 5-Hydroxytryptophan and Other Tryptophan Analogs Cannot Substitute for 6-Hydroxy-L-Tryptophan in Specialized Research


The substitution of 6-hydroxy-L-tryptophan with its regioisomer 5-hydroxytryptophan (5-HTP) or other tryptophan derivatives is precluded by fundamental differences in both biological activity and synthetic utility. 5-HTP is a well-established precursor to serotonin, undergoing rapid decarboxylation by aromatic L-amino acid decarboxylase (AADC) to yield the neurotransmitter [1]. In contrast, 6-HTP does not follow this metabolic pathway; instead, it acts as a competitive inhibitor of the melanogenic enzyme tyrosinase, a property not shared by 5-HTP [2]. Furthermore, 6-HTP serves as a crucial enantiopure building block in the total synthesis of amanitin-type cyclic peptide toxins—an application for which 5-HTP is structurally and functionally unsuitable [3]. These divergent biological and synthetic roles underscore the non-interchangeability of these compounds in rigorous biochemical and pharmaceutical research.

Quantitative Differentiation of (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid Against Closest Analogs


Tyrosinase Inhibition Potency: 6-Hydroxy-L-Tryptophan is a Competitive Inhibitor, While 5-Hydroxytryptophan Serves as a Substrate

6-Hydroxy-L-tryptophan competitively inhibits tyrosinase from Agaricus bisporus with an IC50 value of 0.23 mM [1]. In contrast, 5-hydroxytryptophan (5-HTP) does not inhibit tyrosinase; it is oxidized by the enzyme to form melanin-like pigments, functioning as a substrate rather than an inhibitor [2].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Enantioselective Tyrosinase Inhibition: L-Enantiomer is Active, D-Enantiomer is Inactive

The L-enantiomer, 6-hydroxy-L-tryptophan, inhibits tyrosinase with an IC50 of 0.23 mM, whereas the D-enantiomer, 6-hydroxy-D-tryptophan, shows no inhibitory activity [1]. This stereospecificity was confirmed using synthetic standards prepared via Fenton reaction from L- and D-tryptophan, respectively [1].

Chiral Recognition Enzyme Inhibition Stereochemistry

Competitive Inhibition Mechanism Confirmed by Lineweaver-Burk Analysis

Kinetic analysis using Lineweaver-Burk plots demonstrated that 6-hydroxy-L-tryptophan acts as a competitive inhibitor of tyrosinase, as evidenced by the intersection of lines on the 1/v axis [1]. This mechanistic classification distinguishes it from non-competitive or uncompetitive inhibitors, which are often employed in comparative enzyme studies.

Enzyme Kinetics Mechanism of Action Biochemical Pharmacology

Unique Synthetic Utility: 6-Hydroxy-L-Tryptophan as a Chiral Building Block for Amanitin Toxins

L-6-Hydroxytryptophan is a critical non-natural chiral amino acid building block in the total synthesis of amanitin-type cyclic peptide toxins (amanitin payloads), a class of highly potent RNA polymerase II inhibitors [1]. In contrast, L-5-hydroxytryptophan lacks this synthetic utility and is primarily employed as a dietary supplement or metabolic intermediate [2].

Natural Product Synthesis Medicinal Chemistry Peptide Chemistry

Optimal Application Scenarios for (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid Based on Comparative Evidence


Melanogenesis Research: Tyrosinase Inhibition Studies

6-Hydroxy-L-tryptophan is the compound of choice for investigators studying tyrosinase inhibition as a strategy to modulate melanin production. Its competitive inhibition mechanism (IC50 = 0.23 mM) and enantioselective activity provide a defined tool for dissecting enzyme kinetics and screening potential skin-lightening agents, a role for which 5-HTP is unsuitable due to its behavior as a melanogenic substrate [1].

Enantioselective Assay Development and Chiral Chromatography

The stark difference in biological activity between L- and D-enantiomers of 6-hydroxytryptophan necessitates rigorous chiral purity analysis. The well-characterized HPLC separation using derivatization (e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-L-leuciamide) and circular dichroism spectra provide validated analytical benchmarks for method development and quality control in research and production settings [1].

Total Synthesis of Amanitin-Type Cyclic Peptide Toxins

In synthetic chemistry programs targeting amanitin or amanitin analogs—potent inhibitors of eukaryotic RNA polymerase II—6-hydroxy-L-tryptophan is an indispensable chiral building block. Its unique 6-hydroxyindole substitution pattern is required for constructing the pharmacophore of these toxins, a synthetic niche not filled by 5-hydroxytryptophan or other commercially available tryptophan derivatives [2].

Biochemical Studies of Tryptophan Catabolism and Hydroxylase Specificity

6-HTP serves as a substrate analog for investigating the regioselectivity of tryptophan hydroxylases and related enzymes. Its differential metabolic fate compared to 5-HTP—specifically, its inability to be decarboxylated to serotonin—allows researchers to probe enzyme active-site geometry and to distinguish between competing biosynthetic pathways in complex biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.